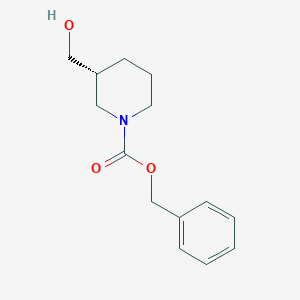

(R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE

Description

Structural Elucidation and Stereochemical Definition of (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE

The precise three-dimensional arrangement of atoms in this compound is critical to its utility in stereoselective synthesis. This is defined by its absolute configuration and the conformational preferences of the piperidine (B6355638) ring.

Theoretical Framework for Assigning Absolute Configuration: Cahn-Ingold-Prelog (CIP) Rules and R/S Designation for Chiral Centers

The absolute configuration of the chiral center at the 3-position of the piperidine ring is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comchemistrysteps.compsiberg.comchemeurope.com This system provides a universal method for unambiguously describing the spatial arrangement of substituents around a stereocenter. libretexts.orgmasterorganicchemistry.comwikipedia.org

The assignment process involves a stepwise prioritization of the four groups attached to the chiral carbon:

Assigning Priorities: Priority is assigned based on the atomic number of the atoms directly bonded to the chiral center. Higher atomic numbers receive higher priority. chemistrysteps.comnumberanalytics.comlmu.edu In the case of this compound, the substituents at C3 are:

Nitrogen (from the piperidine ring)

Carbon (C2 of the piperidine ring)

Carbon (C4 of the piperidine ring)

Carbon (of the hydroxymethyl group)

Hydrogen

Since the nitrogen atom has the highest atomic number, it is assigned the highest priority (1). The three carbon atoms are then further evaluated based on the atoms attached to them.

Resolving Ties: When there is a tie in atomic number, the atoms attached to those atoms are considered, moving outward from the chiral center until a point of difference is found. chemistrysteps.comwikipedia.org

The nitrogen atom is bonded to the Cbz protecting group and two other carbons.

The C2 carbon is bonded to two hydrogens and the nitrogen.

The C4 carbon is bonded to two hydrogens and the nitrogen.

The carbon of the hydroxymethyl group is bonded to two hydrogens and an oxygen. The presence of the oxygen atom gives this group a higher priority than the C2 and C4 ring carbons.

Determining R/S Configuration: After assigning priorities, the molecule is oriented so that the lowest priority group (in this case, the hydrogen atom at C3) is pointing away from the viewer. youtube.commasterorganicchemistry.com The direction of the sequence from priority 1 to 2 to 3 is then observed. If the direction is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If it is counter-clockwise, it is designated as 'S' (from the Latin sinister, meaning left). youtube.comlibretexts.org For this compound, the sequence follows a clockwise path, hence the (R) designation.

Stereochemical Relationships within the Piperidine Ring System

The piperidine ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric strain. wikipedia.orgacs.org In this compound, the substituents can occupy either axial or equatorial positions. The large carbamoyl (B1232498) (CBZ) group on the nitrogen atom significantly influences the conformational equilibrium. acs.orgrsc.org

Generally, large substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions. nih.gov The hydroxymethyl group at the C3 position will also have a preferred orientation, which is influenced by the CBZ group and potential intramolecular hydrogen bonding. The interplay of these factors determines the dominant conformation of the molecule in solution, which is crucial for its reactivity in subsequent synthetic steps. wikipedia.orgacs.org

Significance of Enantiopure Piperidine Derivatives as Versatile Synthetic Building Blocks

Enantiomerically pure piperidines, such as this compound, are of paramount importance in the synthesis of a wide range of biologically active compounds. nih.govresearchgate.netresearchgate.net Their chirality is often a key determinant of a molecule's biological activity and selectivity. thieme-connect.comresearchgate.netnih.govrsc.orgnih.gov

Prevalence in Alkaloid Natural Product Structures

The piperidine motif is a recurring structural feature in a vast number of alkaloids, a class of naturally occurring compounds with diverse and potent physiological effects. wikipedia.orgnih.gov Many of these alkaloids possess complex stereochemistry, and the availability of chiral piperidine building blocks is essential for their total synthesis. acs.orgtaylorandfrancis.com Examples of piperidine-containing alkaloids include piperine (B192125) (from black pepper), lobeline, and coniine. wikipedia.orgmedchemexpress.com The synthesis of these and other more complex alkaloids often relies on the incorporation of pre-functionalized, enantiopure piperidine rings. rsc.org

Integral Role in the Development of Pharmaceutical Scaffolds and Advanced Intermediates

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. nih.govthieme-connect.comthieme-connect.com Its ability to introduce a basic nitrogen atom and a defined three-dimensional structure makes it an attractive component for modulating the physicochemical and pharmacokinetic properties of drug molecules. thieme-connect.comnih.govingentaconnect.com

This compound serves as a valuable intermediate for the synthesis of more complex pharmaceutical scaffolds. acs.orgresearchgate.net The hydroxymethyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores. The CBZ protecting group can be readily removed under standard conditions to liberate the secondary amine for subsequent reactions. This versatility makes it a cornerstone in the construction of novel drug candidates targeting a wide range of diseases. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426136 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160706-61-6 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical and Spectroscopic Methods for Stereochemical Characterization of R 1 Cbz 3 Hydroxymethyl Piperidine

Confirmation of Absolute Configuration and Assessment of Enantiomeric Purity

Establishing the correct three-dimensional arrangement of atoms (absolute configuration) and quantifying the excess of the desired enantiomer over its mirror image (enantiomeric purity) are critical quality control steps. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis for Diastereomeric and Enantiomeric Purity (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. While standard ¹H and ¹³C NMR spectra are powerful for confirming the molecular structure and constitution of (R)-1-CBZ-3-(hydroxymethyl)piperidine, they cannot distinguish between enantiomers, as enantiomers are isochronous and produce identical spectra in an achiral environment.

However, NMR is highly effective for assessing diastereomeric purity. If diastereomers were present, they would exhibit distinct sets of signals in the NMR spectrum, allowing for their quantification. For determining enantiomeric purity, the sample can be derivatized with a chiral agent to create a mixture of diastereomers, which can then be distinguished and quantified by NMR. Alternatively, a chiral solvating agent or a chiral lanthanide shift reagent can be used to induce a diastereomeric environment, causing the signals of the two enantiomers to resolve into separate peaks.

The expected NMR signals for this compound are based on its molecular structure, and typical chemical shifts can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is representative and actual values may vary based on solvent and experimental conditions.

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.25-7.40 (m, 5H) | C=O (Carbamate) | ~155 |

| Benzylic Protons (CH₂) | ~5.15 (s, 2H) | Aromatic C (Quaternary) | ~137 |

| Piperidine (B6355638) Ring Protons | 1.20-1.90 (m), 2.80-4.20 (m) | Aromatic CH | ~128 |

| Hydroxymethyl Protons (CH₂OH) | ~3.50 (m, 2H) | Benzylic CH₂ | ~67 |

| Hydroxyl Proton (OH) | Variable, depends on concentration/solvent | Piperidine CH₂ & CH | 25-55 |

| Hydroxymethyl CH₂OH | ~65 |

Chromatographic Techniques for Enantiomer Separation and Purity Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating enantiomers and determining the enantiomeric purity of chiral compounds. nih.gov The technique relies on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

The development of a successful chiral separation method involves screening various CSPs and mobile phase conditions. chemicalbook.com For N-Cbz protected compounds like the target molecule, polysaccharide-based CSPs are often highly effective. nihs.go.jp These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, create a complex chiral environment with grooves and cavities where enantiomers can bind reversibly through a combination of hydrogen bonds, π-π interactions, and dipole-dipole interactions. chemicalbook.com The enantiomer that forms the more stable transient complex with the CSP is retained longer on the column. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) can be accurately calculated.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of 1-CBZ-3-(hydroxymethyl)piperidine This table presents a hypothetical, yet typical, set of conditions for method development.

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Chiroptical Methods for Stereochemical Elucidation

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. These techniques are fundamental for characterizing chiral molecules and assigning their absolute configuration.

Application of Optical Rotation for Chiral Compound Characterization

Optical rotation is the property of a chiral substance to rotate the plane of plane-polarized light. nihs.go.jp This rotation is measured using a polarimeter, and the resulting value is a fundamental physical constant for a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a standardized measure. nihs.go.jp

For this compound, measuring the optical rotation provides a rapid and essential confirmation of its identity and chiral integrity. A non-zero value confirms the presence of a single enantiomer in excess, and the sign of the rotation (+ for dextrorotatory, - for levorotatory) is a key characteristic of that specific enantiomer. This value is compared against a literature or reference standard to confirm that the desired (R)-enantiomer has been synthesized.

Principles and Applications of Circular Dichroism (CD) Spectroscopy in Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule does not exhibit a CD spectrum, whereas a chiral molecule will produce a unique spectrum of positive and negative peaks (known as Cotton effects) corresponding to its chromophores.

A more advanced and increasingly applied technique is Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region of the spectrum. sigmaaldrich.com VCD is exceptionally powerful for determining the absolute configuration of chiral molecules, even those with complex structures or multiple chiral centers. mdpi.com

The absolute configuration of this compound can be unambiguously determined by comparing its experimental VCD spectrum with a theoretically calculated spectrum. chembk.com The process involves:

Performing a conformational search for the (R)-enantiomer.

Calculating the theoretical VCD spectrum for the lowest energy conformers using Density Functional Theory (DFT).

Measuring the experimental VCD spectrum of the synthesized sample.

A match between the experimental spectrum and the spectrum calculated for the (R)-configuration confirms the absolute stereochemistry of the sample.

This comparison provides a high level of confidence in the stereochemical assignment, surpassing what can be inferred from optical rotation alone. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.